2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
Overview
Description
2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine is a complex organic compound with a molecular weight of 300.47 g/mol It is characterized by the presence of a thieno[3,2-c]pyridine core, which is a fused heterocyclic system, and an isopropylphenyl group
Preparation Methods
The synthesis of 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization and aromatization steps.
Introduction of the isopropylphenyl group: This step typically involves a Friedel-Crafts alkylation reaction, where an isopropyl group is introduced to a phenyl ring.
Coupling of the two fragments: The final step involves coupling the thieno[3,2-c]pyridine core with the isopropylphenyl group through a suitable linker, such as an ethanamine moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine can undergo various chemical reactions, including:
Scientific Research Applications
2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can lead to changes in the activity of the target, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds to 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine include other thieno[3,2-c]pyridine derivatives and compounds with similar structural features, such as:
Thieno[2,3-b]pyridine derivatives: These compounds have a similar fused heterocyclic system but differ in the position of the nitrogen atom in the pyridine ring.
Isopropylphenyl derivatives: Compounds with an isopropyl group attached to a phenyl ring, which can exhibit similar chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(4-propan-2-ylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2S/c1-13(2)14-3-5-15(6-4-14)17(11-19)20-9-7-18-16(12-20)8-10-21-18/h3-6,8,10,13,17H,7,9,11-12,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGZANXWSYSDOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N2CCC3=C(C2)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1021233-79-3 | |
Record name | 2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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